Hydantoin

Catalog No.
S597499
CAS No.
461-72-3
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydantoin

CAS Number

461-72-3

Product Name

Hydantoin

IUPAC Name

imidazolidine-2,4-dione

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)

InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1

Solubility

15 [ug/mL]

Synonyms

2,4-Imidazolidinedione; Imidazole-2,4(3H,5H)-dione; Glycolylurea; NSC 9226;

Canonical SMILES

C1C(=O)NC(=O)N1

Medicinal Chemistry

Drug Discovery

The hydantoin scaffold serves as the foundation for several established and promising drugs, including:

  • Phenytoin: An anticonvulsant medication used to treat epilepsy
  • Nitrofurantoin: An antibiotic used to treat urinary tract infections
  • Enzalutamide: An anti-cancer medication used to treat prostate cancer

The ease of modifying the hydantoin core allows researchers to create derivatives with diverse biological activities, making it a valuable tool in drug discovery efforts for various diseases like cancer, diabetes, and neurodegenerative disorders .

Kinase Inhibition

Kinases are enzymes involved in various cellular processes, and their dysregulation can contribute to diseases like cancer. Hydantoin derivatives have shown promising potential as kinase inhibitors, offering a potential avenue for targeted therapeutic interventions .

Antibacterial Activity

Membrane Disruption

Certain hydantoin derivatives exhibit the ability to disrupt bacterial cell membranes, similar to natural host-defense peptides. This mechanism makes them potentially effective against various bacterial pathogens, including those resistant to conventional antibiotics .

Reduced Resistance Development

While existing hydantoin derivatives like nitrofurantoin show antibacterial activity, it is generally moderate. However, research suggests these compounds may have a lower propensity to induce resistance compared to other antibiotics, making them a potentially valuable tool in combating the growing issue of antibiotic resistance .

Other Research Applications

Hydantoin derivatives are also being explored in various other research areas, including:

  • Antiviral and antifungal activity
  • Antidepressant and anti-inflammatory properties
  • Herbicide and fungicide development
  • Plant growth regulation

Hydantoin, chemically known as glycolylurea, is a heterocyclic organic compound with the formula C3H6N4O2\text{C}_3\text{H}_6\text{N}_4\text{O}_2. It appears as a colorless solid and is derived from the reaction of glycolic acid and urea. Hydantoin belongs to a broader class of compounds characterized by a similar ring structure, making it a significant member of the hydantoin family. The compound was first isolated in 1861 by Adolf von Baeyer during his studies on uric acid, specifically through the hydrogenation of allantoin .

Hydantoin itself exhibits low toxicity []. However, some derivatives may possess hazardous properties. For instance, DMDM hydantoin, a common preservative in cosmetics, releases formaldehyde slowly, which can be irritating to the skin and eyes in some individuals []. It is crucial to consult safety data sheets (SDS) for specific hydantoin derivatives before handling them in a laboratory setting.

, including hydrolysis and condensation. Notably, it reacts with hot dilute hydrochloric acid to yield glycine. The hydrolysis of hydantoin can be represented as follows:

RCHC O NHC O NH+H2ORCHC NH2)COOH+NH3\text{RCHC O NHC O NH}+\text{H}_2\text{O}\rightarrow \text{RCHC NH}_2)\text{COOH}+\text{NH}_3

This reaction is significant for synthesizing amino acids from hydantoin . Additionally, hydantoin can be methylated or halogenated to produce various derivatives, which have applications in pharmaceuticals and agriculture .

Hydantoin and its derivatives exhibit diverse biological activities. They are primarily recognized for their anticonvulsant properties, with compounds like phenytoin and fosphenytoin being used to treat seizure disorders. Other derivatives, such as dantrolene, serve as muscle relaxants for conditions like malignant hyperthermia. Moreover, hydantoins have shown potential in agrochemical applications, functioning as pesticides and fungicides .

The synthesis of hydantoin can be achieved through several methods:

  • Bucherer–Bergs Reaction: This multicomponent synthesis involves the reaction of carbonyl compounds with ammonium carbonate and cyanohydrins to form hydantoins .
  • Urech Synthesis: In this method, hydantoin is synthesized from alanine sulfate and potassium cyanate .
  • Condensation Reactions: Hydantoins can also be produced by condensing amino acids with cyanates or isocyanates .
  • Hydrolysis of Allantoin: Heating allantoin with hydroiodic acid yields hydantoin .

These methods highlight the versatility in synthesizing hydantoins while maintaining high yields and minimizing hazardous reagents.

Hydantoin has several applications across various fields:

  • Pharmaceuticals: Used in anticonvulsants and muscle relaxants.
  • Agriculture: Functions as an insecticide (Imiprothrin) and fungicide (Iprodione).
  • Synthesis of Amino Acids: Hydrolysis of hydantoins provides a pathway to produce essential amino acids like glycine.
  • Methylation and Halogenation: Derivatives are utilized in disinfectants and biocides .

Studies have demonstrated that hydantoins interact with various biological systems. For instance, the hydrolysis process has been characterized kinetically, revealing first-order reaction kinetics under specific conditions. This understanding aids in optimizing the production of glycine from hydantoin, which has implications for both industrial processes and biological systems .

Hydantoin is unique within its class due to its specific ring structure and biological properties. Here are some similar compounds:

CompoundStructure TypeKey Features
PhenytoinHydantoin derivativeAnticonvulsant
DantroleneHydantoin derivativeMuscle relaxant
5-MethylhydantoinMethyl-substituted hydantoinUsed in various synthetic pathways
IprodioneFungicide containing hydantoinAgricultural application

Hydantoin's structural uniqueness lies in its ability to participate in various

XLogP3

-1.7

LogP

-1.69 (LogP)

Melting Point

220.0 °C

UNII

I6208298TA

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 68 of 69 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

461-72-3

Wikipedia

Hydantoin

General Manufacturing Information

2,4-Imidazolidinedione: ACTIVE

Dates

Modify: 2023-09-14

A Cascade Approach for the Synthesis of 5-(Indol-3-yl)hydantoin: An Application to the Total Synthesis of (±)-Oxoaplysinopsin B

Ponnusamy Pon Sathieshkumar, Metlapalli Durga Anand Saibabu, Rajagopal Nagarajan
PMID: 33599509   DOI: 10.1021/acs.joc.0c02435

Abstract

A cascade approach to the synthesis of 5-(indol-3-yl)hydantoin framework has been developed by the reaction of indole with glyoxylic acid/pyruvic acid under a deep eutectic solution, (+)-tartaric acid-dimethylurea.
,
-Dimethylurea from a deep eutectic solution functions as a reactant as well as a solvent mixture. Isolation of the intermediate, 5-hydroxyhydantoin, and its reaction with indole provides the mechanistic evidence for this reaction. This method was successfully applied in the first total synthesis of an alkaloid, (±)-oxoaplysinopsin B, with an overall yield of 48%.


Embryotoxic effects of Rovral® for early chicken (

Beatriz Mitidiero Stachissini Arcain, Maria Cláudia Gross, Danúbia Frasson Furtado, Carla Vermeulen Carvalho Grade
PMID: 33970833   DOI: 10.1080/15287394.2021.1924331

Abstract

Rovral® is a fungicide used to control pests that affect various crops and little is known regarding its effects on embryonic development of amniotes. Thus, this study aimed to determine the influence of Rovral® during chicken organogenesis using acute
contamination. Fertilized eggs were inoculated with different concentrations of Rovral® (100, 300, 500 or 750 µl/ml), injected into the egg's air chamber. After 7 days, embryos were examined for possible malformations, staging, weight and mortality. Subsequently, head, trunk, limbs and eyes were measured for morphometry and asymmetry. For blood analysis, eggs were treated with 300 µl/ml Rovral® and glucose, presence of micronuclei and erythrocyte nuclei abnormalities determined. Treatments with Rovral® affected the mortality rate in a concentration-dependent manner. LC
value was found to be 596 µl/ml which represents 397-fold higher than the recommended concentration for use. Rovral® produced several malformations including hemorrhagic, ocular and cephalic abnormalities. No significant changes were observed in body weight, staging, body measurements, symmetry and glucose levels of live embryos, which indicates this fungicide presents low toxicity under the analyzed conditions. Changes in erythrocyte nuclei were noted; however significant difference was observed only for presence of binucleated erythrocytes. It is important to point out that possibly more significant changes may have occurred at lower concentrations through chronic contamination. Therefore, caution is needed in the use of this fungicide, since it presents teratogenic and mutagenic potential.


Iprodione and chlorpyrifos induce testicular damage, oxidative stress, apoptosis and suppression of steroidogenic- and spermatogenic-related genes in immature male albino rats

Mona A Hassan, Khlood M El Bohy, Nabela I El Sharkawy, Tamer S Imam, Abeer E El-Metwally, Ahmed Hamed Arisha, Haiam A Mohammed, Yasmina M Abd-Elhakim
PMID: 33586219   DOI: 10.1111/and.13978

Abstract

The fungicide iprodione (IPR) and the insecticide chlorpyrifos (CPF) are concurrently applied for early disease control in fruits and other crops. However, there are no available data about the impacts of their co-exposure. Additionally, IPR and CPF are known as endocrine disruptors that can cause reproductive toxicity. The outcomes of their co-exposure on the development of male reproductive organs are still unknown. Therefore, this study aimed to assess the risk of exposure to these pesticides, particularly on the postnatal development of the male albino rat reproductive system from postnatal days 23-60. The results revealed that a single IPR or CPF exposure has harmful consequences on the reproductive development and function manifested by reduced testicular weight, serious changes in sperm characteristics, reproductive hormone level imbalance, testicular enzymes, oxidative stress and apoptosis-related enzymes, which correlated with transcription levels of steroidogenic- and spermatogenic-related genes. Histopathologically, both compounds caused severe damage in the testis and accessory glands architecture. Notably, co-exposure to IPR and CPF in rats caused more serious damage, indicative of an additive effect than individual exposure, so concurrent exposure should be avoided as it is more hazardous, especially on male fertility.


Inactivation of waterborne fungal spores by 1-bromo-3-chloro-5,5-dimethylhydantoin: Kinetics, influencing factors and mechanisms

Gang Wen, Lili Tan, Ruihua Cao, Qiqi Wan, Xiangqian Xu, Gehui Wu, Jingyi Wang, Tinglin Huang
PMID: 33545590   DOI: 10.1016/j.chemosphere.2021.129764

Abstract

Fungal contamination in drinking water source has become a problem worth studying, as waterborne fungi may cause deterioration of water quality and outbreak of diseases. Various disinfection methods have been explored to control fungal spores in drinking water, such as chlor(am)ination, ozonation, chlorine dioxide treatment, but these methods are not appropriate for remote areas, owing to the difficulties in preparation, carriage and storage. In this study, a powdery disinfectant of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), which facilitated transportation and preservation, was firstly chosen to inactivate opportunistic pathogens of Aspergillus niger (A. niger) and Penicillium polonicum (P. polonicum). The results revealed that the inactivation kinetics of fungal spores by BCDMH fitted to Chick-Watson model well, with the inactivation rate constant of 0.011 and 0.034 L mg
min
for A. niger and P. polonicum, respectively. Acidic condition and high temperature promoted the inactivation by BCDMH. Compared with chlorine, BCDMH showed relative weaker ability on inactivation of fungal spores. However, it was demonstrated that the inactivation efficiency of BCDMH was obviously enhanced by adding halide ions, with 11 or 36 folds for A. niger and 4 or 15 folds for P. polonicum by adding 40 μM Br
or I
. The inactivation mechanisms were detected by flow cytometry and scanning electron microscope. Fungal spores lost their culturability firstly, then membrane integrity was damaged. Meanwhile, the esterase activity and intracellular reactive oxygen species level changed, and finally intracellular adenosine triphosphate released.


Toxicity effects of procymidone, iprodione and their metabolite of 3,5-dichloroaniline to zebrafish

Qi Lai, Xiaofang Sun, Lianshan Li, Da Li, Minghua Wang, Haiyan Shi
PMID: 33465616   DOI: 10.1016/j.chemosphere.2021.129577

Abstract

Dicarboximide fungicides mainly including procymidone, iprodione, vinclozolin, and dimethachlon are often applied as protective fungicides, 3,5-dichloroaniline (3,5-DCA) is their common metabolite in plant and environment. In this study, the acute toxicity of procymidone, iprodione and their metabolite of 3,5-DCA toward zebrafish was evaluated by semi-static method. The enrichment and metabolism of procymidone and iprodione in zebrafish were also clarified. The results indicated that procymidone and iprodione exhibited moderately toxic to adult zebrafish with the LC
of 2.00 mg/L, 5.70 mg/L at 96 h. Both procymidone and iprodione could be metabolized to 3,5-DCA in zebrafish, which showed higher toxic to adult zebrafish with the LC
of 1.64 mg/L at 96 h. From the perspective of histomorphology, for all treatment groups, the brain of the zebrafish was significantly damaged, while the damage to gut and gills was lighter. For procymidone, the biological concentration factor (BCF
) were 236 and 246 at the exposure concentration of 0.2 mg/L and 0.04 mg/L, and the BCF
were 3.2 and 2.4 for iprodione at the exposure concentration of 0.5 mg/L and 0.1 mg/L. Therefore, the procymidone and iprodione were moderate-enriched and low-enriched in zebrafish, respectively.


Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases

Zhiqin Ji, Richard F Clark, Vikram Bhat, T Matthew Hansen, Loren M Lasko, Kenneth D Bromberg, Vlasios Manaves, Mikkel Algire, Ruth Martin, Wei Qiu, Maricel Torrent, Clarissa G Jakob, Hong Liu, Philip A Cole, Ronen Marmorstein, Edward A Kesicki, Albert Lai, Michael R Michaelides
PMID: 33631370   DOI: 10.1016/j.bmcl.2021.127854

Abstract

p300 and CREB-binding protein (CBP) are essential for a multitude of cellular processes. Dysregulation of p300/CBP histone acetyltransferase activity is linked to a broad spectrum of human diseases including cancers. A novel drug-like spirohydantoin (21) has been discovered as a selective orally bioavailable inhibitor of p300/CBP histone acetyltransferase. Lead compound 21 is more potent than the first-in-class lead A-485 in both enzymatic and cellular assays and lacks the off-target inhibition of dopamine and serotonin transporters, that was observed with A-485.


Pharmacophore hybridization approach to discover novel pyrazoline-based hydantoin analogs with anti-tumor efficacy

Neha Upadhyay, Kalpana Tilekar, Fulvio Loiodice, Natalia Yu Anisimova, Tatiana S Spirina, Darina V Sokolova, Galina B Smirnova, Jun-Yong Choe, Franz-Josef Meyer-Almes, Vadim S Pokrovsky, Antonio Lavecchia, C S Ramaa
PMID: 33317839   DOI: 10.1016/j.bioorg.2020.104527

Abstract

In search for new and safer anti-cancer agents, a structurally guided pharmacophore hybridization strategy of two privileged scaffolds, namely diaryl pyrazolines and imidazolidine-2,4-dione (hydantoin), was adopted resulting in a newfangled series of compounds (H1-H22). Herein, a bio-isosteric replacement of "pyrrolidine-2,5-dione" moiety of our recently reported antitumor hybrid incorporating diaryl pyrazoline and pyrrolidine-2,5-dione scaffolds with "imidazoline-2,4-dione" moiety has been incorporated. Complete biological studies revealed the most potent analog among all i.e. compound H13, which was at-least 10-fold more potent compared to the corresponding pyrrolidine-2,5-dione, in colon and breast cancer cells. In-vitro studies showed activation of caspases, arrest of G0/G1 phase of cell cycle, decrease in the expression of anti-apoptotic protein (Bcl-2) and increased DNA damage. In-vivo assay on HT-29 (human colorectal adenocarcinoma) animal xenograft model unveiled the significant anti-tumor efficacy along with oral bioavailability with maximum TGI 36% (i.p.) and 44% (per os) at 50 mg/kg dose. These findings confirm the suitability of hybridized pyrazoline and imidazolidine-2,4-dione analog H13 for its anti-cancer potential and starting-point for the development of more efficacious analogs.


Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies

Daoud Ali, Saud Alarifi, Sathish Kumar Chidambaram, Surendra Kumar Radhakrishnan, Idhayadhulla Akbar
PMID: 33289644   DOI: 10.1016/j.jiph.2020.09.017

Abstract

This work is development of new hydantoin molecules as treatment of potential antibacterial and antifungal activity against clinical pathogens causing infectious disease. Synthesized compounds were evaluated in molecular docking studies, the most effective compound is used to dock against the targets of 1U1Z, and 1AI9 kinases, to evaluate its binding affinity, hoping to rationalize and obtain potent of antibacterial, antifungal agents.
The FTIR,
H &
C NMR, and mass spectra were used to conform new molecules and their evaluation of antimicrobial activity. Gram-negative bacteria of Pseudomonas aeruginosa (ATCC-27853), Klebsiella pneumoniae (recultured) and Escherichia coli (ATCC-25922), and gram-positive bacteria of Enterococcus faecalis (recultured) and Staphylococcus aureus (ATCC-25923) were evaluated for all compounds. The in vitro antifungal activity was evaluated against Cryptococcus neoformans (recultured), Candida albicans (recultured), Aspergillus niger, Microsporum audouinii (recultured) and Aspergillus fumigatus (recultured) for all synthesized compounds.
Antibacterial screening, we identified highly active antimicrobial agents for this study for example; gram-negative bacterial screening of 3g was highly (MIC: 0.25 μg/mL) active in contradiction of P. aeruginosa, whereas bacterial screening of 3e and 3h were more active (MIC: 2 μg/mL) in contradiction of K. pneumoniae and also 3g was more (MIC: 2 μg/mL) active in contradiction of E. faecalis than standard ciprofloxacin. Antifungal activity, the 3b was more active (MIC: 0.25 μg/mL) against C. albicance,3g (MIC: 2 μg/mL) and 3h (MIC: 4 μg/mL) were more potential of A. funigatus, and the compound 3c was highly (MIC: 4 μg/mL) active on M. audouinii than clotrimazole. Molecular docking studies also supported the new finding of potent antimicrobial agents, the compound 3g, 3b, and controls Ciprofloxacin, Clotrimazole were checked again proteins 1U1Z and 1AI9 by Autodock Vina program. The compound 3g was highest binding affinity (-8.4 kcal/mol) than ciprofloxacin (-8.2 kcal/mol) in 1U1Z protein and the compound 3b was highest binding affinity (-8.8 kcal/mol) than clotrimazole (-6.8 kcal/mol) in 1AI9 protein respectively.
A novel set of imidazolidine-2,4-dione compounds 3a-h have synthesized and characterized successfully. The screening of antimicrobial activity shows that all compounds possess antimicrobial activities. In addition, the objective of the study was succeeded with a few of the promising molecules, which are proving to be a potential treatment of bacterial infection candidates.


Direct N

Yumi Shintani, Koichi Kato, Masashi Kawami, Mikihisa Takano, Takuya Kumamoto
PMID: 33790085   DOI: 10.1248/cpb.c20-00857

Abstract

Hydantoins, including the antiepileptic drug phenytoin, contain an amide nitrogen and an imide nitrogen, both of which can be alkylated. However, due to the higher acidity of its proton, N
can be more easily alkylated than N
under basic conditions. In this study, we explored methods for direct N
-selective methylation of phenytoin and found that conditions using potassium bases [potassium tert-butoxide (
BuOK) and potassium hexamethyldisilazide (KHMDS)] in tetrahydrofuran (THF) gave N
-monomethylated phenytoin in good yield. The applicable scope of this reaction system was found to include various hydantoins and alkyl halides. To explore the function of methylated hydantoins, the effects of a series of methylated phenytoins on P-glycoprotein were examined, but none of methylated products showed inhibitory activity toward rhodamine 123 efflux by P-glycoprotein.


The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity

Martin Kalník, Peter Gabko, Maroš Bella, Miroslav Koóš
PMID: 34209381   DOI: 10.3390/molecules26134024

Abstract

Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications. They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential. This review provides a comprehensive treatment of the synthesis of hydantoins via the Bucherer-Bergs reaction including the Hoyer modification but limited to free carbonyl compounds or carbonyl compounds protected as acetals (ketals) and cyanohydrins used as starting reaction components. In this respect, the Bucherer-Bergs reaction provides an efficient and simple method in the synthesis of important natural products as well as for the preparation of new organic compounds applicable as potential therapeutics. The scope and limitations, as well as a comparison with some other methods for preparing hydantoins, are also discussed.


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